molecular formula C22H18N2O2S B12544385 Benzyl N,N'-dibenzoylcarbamimidothioate CAS No. 142203-66-5

Benzyl N,N'-dibenzoylcarbamimidothioate

Cat. No.: B12544385
CAS No.: 142203-66-5
M. Wt: 374.5 g/mol
InChI Key: LOGFEJVQXUXREJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N,N’-dibenzoylcarbamimidothioate typically involves the reaction of benzyl isothiocyanate with N,N’-dibenzoylcarbamimidic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for Benzyl N,N’-dibenzoylcarbamimidothioate are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with adjustments to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N,N’-dibenzoylcarbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a variety of substituted benzyl or carbamimidothioate compounds .

Scientific Research Applications

Benzyl N,N’-dibenzoylcarbamimidothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl N,N’-dibenzoylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N,N’-dibenzoylcarbamimidothioate is unique due to its specific structural features and the presence of both benzyl and carbamimidothioate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

142203-66-5

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

benzyl N,N'-dibenzoylcarbamimidothioate

InChI

InChI=1S/C22H18N2O2S/c25-20(18-12-6-2-7-13-18)23-22(27-16-17-10-4-1-5-11-17)24-21(26)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24,25,26)

InChI Key

LOGFEJVQXUXREJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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